3-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride
CAS No.:
Cat. No.: VC13590796
Molecular Formula: C7H11ClF3N3
Molecular Weight: 229.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11ClF3N3 |
|---|---|
| Molecular Weight | 229.63 g/mol |
| IUPAC Name | 3-[4-(trifluoromethyl)pyrazol-1-yl]propan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C7H10F3N3.ClH/c8-7(9,10)6-4-12-13(5-6)3-1-2-11;/h4-5H,1-3,11H2;1H |
| Standard InChI Key | XTAJFXCVKNWTMR-UHFFFAOYSA-N |
| SMILES | C1=C(C=NN1CCCN)C(F)(F)F.Cl |
| Canonical SMILES | C1=C(C=NN1CCCN)C(F)(F)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Key Structural Features:
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Pyrazole Core: Provides aromatic stability and sites for electrophilic substitution.
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Trifluoromethyl Group: Enhances lipophilicity and metabolic stability.
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Propan-1-amine Side Chain: Introduces basicity and potential for hydrogen bonding.
Physicochemical Characteristics
Synthesis and Optimization
Traditional Synthetic Routes
The synthesis involves three key steps:
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Pyrazole Ring Formation: Cyclocondensation of hydrazines with trifluoromethylated diketones or β-keto esters.
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Side-Chain Introduction: Nucleophilic substitution or alkylation to attach the propan-1-amine moiety.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
A representative reaction sequence:
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Cyclocondensation:
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Alkylation:
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Salt Formation:
Advanced One-Pot Methodologies
Recent advancements leverage nitrile imines and acetylene surrogates for streamlined synthesis. A 2023 Organic Letters study demonstrated a (3 + 3)-annulation strategy using nitrile imines and mercaptoacetaldehyde, followed by dehydration/ring contraction with p-TsCl . This method achieves 91% yield for analogous trifluoromethylpyrazoles, bypassing regioselectivity issues in traditional routes .
Optimization Insights:
Pharmaceutical and Chemical Applications
Chemical Research Utility
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Building Block: The amine group enables conjugation with carboxylic acids or aldehydes for drug discovery.
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Fluorine NMR Probes: The -CF₃ group serves as a ¹⁹F NMR tag for tracking molecular interactions.
Comparative Analysis with Structural Analogs
Positional Isomerism
The 4-CF₃ isomer (target compound) differs from 3-CF₃ or 5-CF₃ analogs in electronic distribution. For example:
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3-[3-(Trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine (PubChem CID 82656598) has reduced dipole moments due to meta-substitution .
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2-Methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine (CAS 1006348-75-9) shows enhanced steric hindrance, altering receptor binding.
Impact of Substituents
| Substituent | Effect on Properties |
|---|---|
| -CF₃ at 4-position | Maximizes electron-withdrawing effects |
| -CH₃ on pyrazole | Reduces solubility but improves metabolic stability |
Future Research Directions
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